molecular formula C8H14N2 B1444294 2-(2,2-Dimethylpyrrolidin-1-yl)acetonitrile CAS No. 35018-16-7

2-(2,2-Dimethylpyrrolidin-1-yl)acetonitrile

Cat. No. B1444294
CAS RN: 35018-16-7
M. Wt: 138.21 g/mol
InChI Key: FWDZCAWKMNSHEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2,2-Dimethylpyrrolidin-1-yl)acetonitrile” is a chemical compound with the molecular formula C8H14N2 and a molecular weight of 138.21 . It is used for research purposes and is not intended for human use .


Molecular Structure Analysis

The molecular structure of “2-(2,2-Dimethylpyrrolidin-1-yl)acetonitrile” is represented by the SMILES notation CC1(CCCN1CC#N)C . This indicates that the molecule consists of a pyrrolidine ring with two methyl groups attached to one of the carbon atoms, and an acetonitrile group attached to another carbon atom in the ring .

Scientific Research Applications

  • Herbicidal Activity

    • Field : Agriculture / Pesticide Science
    • Application : A series of sulfonanilides having a pyrimidinyl-containing group at the 2-position was prepared and their herbicidal activities against paddy weeds and selectivity against rice plants were assessed .
    • Method : The structure-activity relationships were probed by substitution of the sulfonyl group, bridge and benzene ring .
    • Results : Among the compounds examined, one particular compound applied at rates between 4 to 16g a.i./ha, showed excellent pre-emergence herbicidal activity with a broad spectrum against grass, sedge and broadleaf weeds without injury to rice plants .
  • Anti-Fibrosis Activity

    • Field : Medicinal Chemistry / Pharmacology
    • Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
    • Method : The compounds were synthesized and their anti-fibrotic activities were evaluated by Picro-Sirius red staining, hydroxyproline assay and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
    • Results : Two compounds showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively. They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
  • Synthesis of Indolizines

    • Field : Organic Chemistry
    • Application : A Pd-catalyzed regioselective annulation of 2-(pyridine-2-yl)acetonitrile derivatives and propargyl carbonates provides a straightforward and efficient access to polysubstituted indolizines .
    • Method : The regioselectivity of the reaction highly depends on the choice of the phosphine ligand .
    • Results : This method provides a straightforward and efficient access to polysubstituted indolizines .
  • Organic Synthesis

    • Field : Organic Chemistry
    • Application : Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis .
    • Method : The conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis .
    • Results : Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
  • Synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates

    • Field : Organic Chemistry
    • Application : A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .
    • Method : The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2 .
    • Results : This method provides a straightforward and efficient access to a wide range of N-pyridin-2-yl or N-quinolin-2 .
  • Synthesis of Polysubstituted Indolizines

    • Field : Organic Chemistry
    • Application : A Pd-catalyzed regioselective annulation of 2-(pyridine-2-yl)acetonitrile derivatives and propargyl carbonates provides a straightforward and efficient access to polysubstituted indolizines .
    • Method : The regioselectivity of the reaction highly depends on the choice of the phosphine ligand .
    • Results : This method provides a straightforward and efficient access to polysubstituted indolizines .
  • Cyanomethylation

    • Field : Organic Chemistry
    • Application : Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis .
    • Method : The conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis .
    • Results : Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
  • Synthesis of Substituted Pyridin-2-yl, Quinolin-2-yl, and N-Isoquinolin-1-yl Carbamates

    • Field : Organic Chemistry
    • Application : A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .
    • Method : The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2 .
    • Results : This method provides a straightforward and efficient access to a wide range of N-pyridin-2-yl or N-quinolin-2 .

properties

IUPAC Name

2-(2,2-dimethylpyrrolidin-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-8(2)4-3-6-10(8)7-5-9/h3-4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDZCAWKMNSHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Dimethylpyrrolidin-1-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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